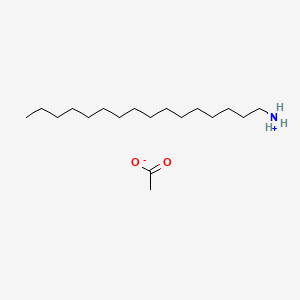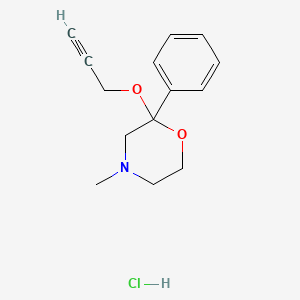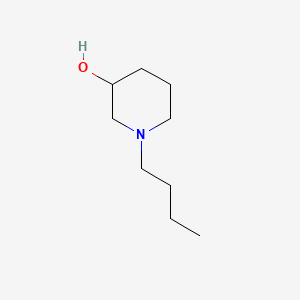
1-Butylpiperidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butylpiperidin-3-ol is a chemical compound with the molecular formula C9H19NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Butylpiperidin-3-ol can be synthesized through several methods. One common approach involves the reduction of 1-butylpiperidin-3-one using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding piperidinone derivative. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-butylpiperidin-3-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 1-butylpiperidine using strong reducing agents.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: 1-Butylpiperidin-3-one.
Reduction: 1-Butylpiperidine.
Substitution: Various substituted piperidines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Butylpiperidin-3-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-butylpiperidin-3-ol involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .
Vergleich Mit ähnlichen Verbindungen
1-Butylpiperidin-3-ol can be compared with other piperidine derivatives, such as:
1-Methylpiperidin-3-ol: Similar structure but with a methyl group instead of a butyl group.
1-Ethylpiperidin-3-ol: Contains an ethyl group instead of a butyl group.
1-Propylpiperidin-3-ol: Contains a propyl group instead of a butyl group.
Uniqueness: this compound is unique due to its specific alkyl substitution, which can influence its chemical reactivity and biological activity. The butyl group provides distinct steric and electronic properties compared to shorter alkyl chains .
Eigenschaften
CAS-Nummer |
33531-28-1 |
|---|---|
Molekularformel |
C9H19NO |
Molekulargewicht |
157.25 g/mol |
IUPAC-Name |
1-butylpiperidin-3-ol |
InChI |
InChI=1S/C9H19NO/c1-2-3-6-10-7-4-5-9(11)8-10/h9,11H,2-8H2,1H3 |
InChI-Schlüssel |
UISZWADDKPLXNW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1CCCC(C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


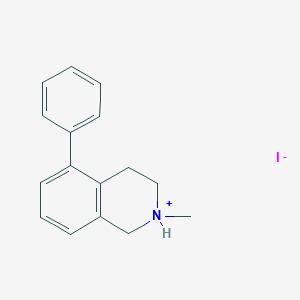
![1-O-[2-(diethylamino)ethyl] 3-O-ethyl 2-butyl-2-ethylpropanedioate](/img/structure/B13743702.png)
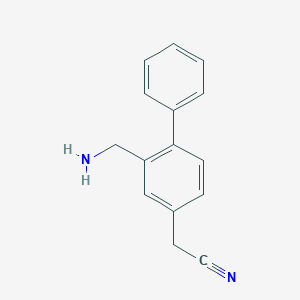
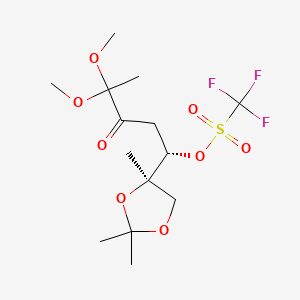
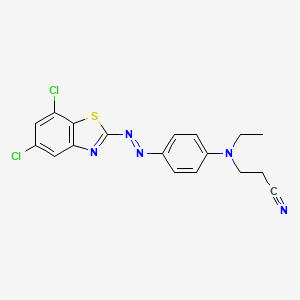

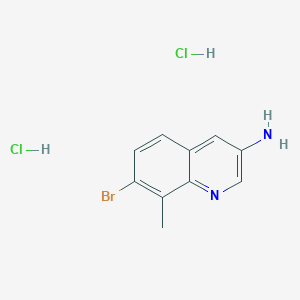

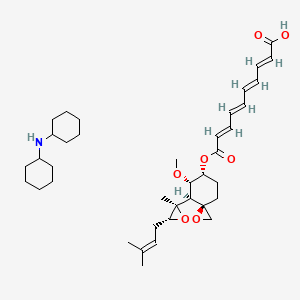
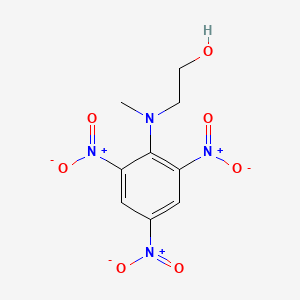
![1,1',2,2',6,6'-Hexamethyl-4,4'-bipyridinium bis[tetrafluoroborate]](/img/structure/B13743744.png)
